1-Methyldecyl acetate

Description

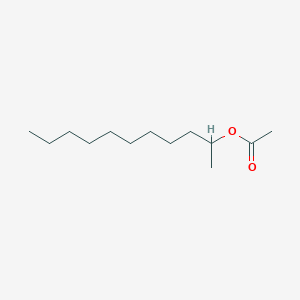

1-Methyldecyl acetate is a branched-chain ester with the molecular formula C₁₃H₂₆O₂, derived from the esterification of acetic acid with 1-methyldecyl alcohol. Its structure comprises a decyl chain (C₁₀H₂₁) with a methyl group at the first carbon, esterified to an acetate group.

Properties

CAS No. |

14936-67-5 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

undecan-2-yl acetate |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3 |

InChI Key |

HABRKYMFOVMIBP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)OC(=O)C |

Canonical SMILES |

CCCCCCCCCC(C)OC(=O)C |

Other CAS No. |

14936-67-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyldecyl acetate can be synthesized through the esterification of 2-undecanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of 2-undecanol, acetate may involve continuous esterification processes where 2-undecanol and acetic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

1-Methyldecyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-undecanol and acetic acid in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield 2-undecanol.

Transesterification: The ester can react with another alcohol to form a different ester and release 2-undecanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: 2-Undecanol and acetic acid.

Reduction: 2-Undecanol.

Transesterification: A new ester and 2-undecanol.

Scientific Research Applications

1-Methyldecyl acetate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug formulations and as a fragrance in pharmaceutical products.

Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-undecanol, acetate in biological systems is not well-documented. as an ester, it may exert its effects through interactions with cellular membranes and proteins. The hydrolysis of the ester in biological systems can release 2-undecanol and acetic acid, which may have their own biological activities .

Comparison with Similar Compounds

Structural and Chromatographic Properties

The following table compares 1-Methyldecyl acetate with related esters and hydrocarbons based on chromatographic data (retention time, RT; retention index, RI) and molecular characteristics:

| Compound | Molecular Formula | Molecular Weight (g/mol) | RT | RI | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₆O₂ | 214.35* | 1700 | 240.475 | Branched alkyl chain (C11) with acetate |

| (1,1-Dimethylnonyl)benzene | C₁₇H₂₈ | 204.19 | 1711 | 232.411 | Branched alkyl chain (C11) attached to benzene |

| 1-Methylcyclohexyl acetate | C₉H₁₆O₂ | 156.23 | — | — | Cyclohexyl ring with methyl and acetate |

| Methyl acetate | C₃H₆O₂ | 74.08 | — | — | Short-chain methyl ester |

*Calculated molecular weight for this compound (C₁₃H₂₆O₂). Retention data from suggests higher RI values for branched hydrocarbons compared to linear isomers, likely due to increased molecular interactions in gas chromatography .

Functional and Application Differences

- Fragrance Performance: Unlike Cedryl acetate (a cyclic terpene-derived ester with woody notes) or Methyl acetate (a simple solvent with fruity odor), this compound’s odor profile remains uncharacterized. Its branched structure may enhance longevity in formulations compared to linear esters like Ethyl acetate .

- Synthesis: Similar to (1-methyldecyl)succinate synthesis (), this compound likely involves acid-catalyzed esterification of 1-methyldecyl alcohol with acetic acid. This contrasts with Methyl acetate, which is industrially produced via methanol and acetic acid reaction .

Q & A

Q. What statistical methods validate the reproducibility of this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.